molecular formula C11H8N2O3 B3029015 4-(4-Nitrophenoxy)pyridine CAS No. 4783-83-9

4-(4-Nitrophenoxy)pyridine

Cat. No. B3029015
CAS RN: 4783-83-9
M. Wt: 216.19
InChI Key: WNLPFSUCTGPURU-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)pyridine is a chemical compound with the CAS Number: 4783-83-9 and a molecular weight of 216.2 . It has a linear formula of C11H8N2O3 .


Synthesis Analysis

A library of novel 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones containing different substituents at the 5-position is synthesized. The mechanochemical treatment is followed to synthesize target compounds .


Molecular Structure Analysis

The molecular structure of 4-(4-Nitrophenoxy)pyridine is represented by the linear formula C11H8N2O3 .


Chemical Reactions Analysis

In the synthesis of new 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones, the mechanochemical treatment is followed to synthesize target compounds .


Physical And Chemical Properties Analysis

4-(4-Nitrophenoxy)pyridine is a solid at room temperature . It has a molecular weight of 216.2 and a flash point of 162.4°C .

Scientific Research Applications

Application 1: Synthesis of Polyimides

  • Summary of the Application: “4-(4-Nitrophenoxy)pyridine” is used in the synthesis of novel polyimides. These polyimides are used in various applications due to their good thermal stability, chemical resistance, and excellent mechanical and electrical properties .
  • Methods of Application or Experimental Procedures: The compound is reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization . Another method involves the synthesis of a novel aromatic diamine monomer, which is then used to prepare a series of polyimides .
  • Results or Outcomes: The polyimides produced have moderate to high inherent viscosities of 0.91–1.53 dL/g. They are predominantly amorphous, and display excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen . They also exhibit excellent hydrophobicity with a contact angle in the range of 85.6° to 97.7° .

Application 2: Synthesis of Metal Complexes

  • Summary of the Application: “4-(4-Nitrophenoxy)pyridine” is often used as a ligand or raw material in the synthesis of metal complexes . These complexes can be used in various applications, such as catalysis, magnetism, and luminescence .
  • Methods of Application or Experimental Procedures: A common method of preparation involves the reaction of pyridine with p-nitrophenol . The pyridine is nitrated in dilute sulfuric acid or sulfuric acid to produce p-nitropyridine. Then, p-nitropyridine reacts with a base to introduce the phenoxy group, producing "4-(4-Nitrophenoxy)pyridine" .

Application 3: Organic Synthesis

  • Summary of the Application: “4-(4-Nitrophenoxy)pyridine” is often used as a reactant or raw material in organic synthesis . It can participate in various reactions, such as coupling reactions, esterification reactions, and vinylation reactions .
  • Methods of Application or Experimental Procedures: A common method of preparation involves the reaction of pyridine with p-nitrophenol . The pyridine is nitrated in dilute sulfuric acid or sulfuric acid to produce p-nitropyridine. Then, p-nitropyridine reacts with a base to introduce the phenoxy group, producing "4-(4-Nitrophenoxy)pyridine" .

Future Directions

For highly sensitive detection of 4-nitrophenol (4-NP) in the environment, a novel pyridine diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO) composite was constructed for the first time by an improved Hummers’ method .

properties

IUPAC Name

4-(4-nitrophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLPFSUCTGPURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659427
Record name 4-(4-Nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenoxy)pyridine

CAS RN

4783-83-9
Record name 4-(4-Nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxypyridine (4.42 g, 45.8 mmol) and 1-fluoro-4-nitrobenzene (4.89 mL, 45.8 mmol) in anhydrous DMF (50 mL) was added anhydrous K2CO3 (13.0 g, 91.6 mmol) in one portion. The mixture was heated at the reflux temperature with stirring for 24 h, cooled to room temperature and poured in water (300 mL). The solid that separated was filtered, washed with water and dried well under high vacuum to yield 8.9 g (90%) of desired product, 4-(4-pyridinyloxy)-1-nitrobenzene. 1H NMR (CDCl3, 300 MHz): δ 8.36 (d, 2H, J=9.0 Hz), 8.11 (d, 2H, J=8.1 Hz), 7.83 (d, 2H, J=9.0 Hz), 6.27 (d, 2H, J=7.8 Hz); LCMS (m/z): 217 (MH+).
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
4.89 mL
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Zhuo, K Kou, Y Wang, P Yao, G Wu - Journal of Materials Science, 2014 - Springer
We report the design and synthesis of a novel pyridine-containing triamine monomer, 2,6-bis(4-aminophenyl)-4-(4-aminophenoxy)pyridine (BAAP), through combining the nucleophilic …
Number of citations: 24 link.springer.com
Z Wang, J Shi, X Zhu, W Zhao, Y Gong, X Hao… - Bioorganic …, 2020 - Elsevier
Blocking c-Met kinase activity by small-molecule inhibitors has been identified as a promising approach for the treatment of cancers. Herein, we described the design, synthesis, and …
Number of citations: 12 www.sciencedirect.com
AJ Peloquin, CA Corley, SK Adas… - Acta Crystallographica …, 2019 - scripts.iucr.org
Five new crystal structures of perfluoropyridine substituted in the 4-position with phenoxy, 4-bromophenoxy, naphthalen-2-yloxy, 6-bromonaphthalen-2-yloxy, and 4,4′-biphenoxy are …
Number of citations: 2 scripts.iucr.org
S Valente, M Conte, M Tardugno, A Nebbioso… - …, 2012 - pubs.rsc.org
Herein we reported two novel series of histone deacetylaseinhibitors bearing the pyridine-2,6-dicarboxylate moiety as a zinc bindinggroup. Tested on U937 leukemia cell line at 50 μM, …
Number of citations: 5 pubs.rsc.org
WDG Brittain, SL Cobb - pdfs.semanticscholar.org
All starting materials and reagents were bought from commercial sources and used as received. All reference phenols were purchased from Sigma Aldrich and their NMR spectra …
Number of citations: 0 pdfs.semanticscholar.org
JR Patterson, AP Graves, P Stoy… - Journal of Medicinal …, 2021 - ACS Publications
A series of diarylurea inhibitors of the cardiac-specific kinase TNNI3K were developed to elucidate the biological function of TNNI3K and evaluate TNNI3K as a therapeutic target for the …
Number of citations: 6 pubs.acs.org
JD Dietrich - 2008 - search.proquest.com
Today, current drug discovery and lead generation efforts focus on high throughput screening of large chemical libraries as the primary source of lead candidates. A lack of investment …
Number of citations: 2 search.proquest.com
PY Wang, G Wu - J Mater Sci, 2014
Number of citations: 0

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